molecular formula C12H8BrClN2O B5842845 3-bromo-N-(3-chloro-2-pyridinyl)benzamide

3-bromo-N-(3-chloro-2-pyridinyl)benzamide

Cat. No. B5842845
M. Wt: 311.56 g/mol
InChI Key: IMMDOOYHTAGWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(3-chloro-2-pyridinyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in drug development. It is a heterocyclic compound that contains a pyridine ring, a benzene ring, and an amide group.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-chloro-2-pyridinyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also work by modulating certain signaling pathways in the body.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(3-chloro-2-pyridinyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in treating a variety of inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(3-chloro-2-pyridinyl)benzamide in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in a variety of studies, indicating its potential for use in drug development. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.

Future Directions

There are several future directions for research on 3-bromo-N-(3-chloro-2-pyridinyl)benzamide. One area of focus could be on further elucidating its mechanism of action, which could lead to the development of more effective drugs. Additionally, more studies could be conducted to determine its efficacy in treating other types of cancer and inflammatory disorders. Finally, research could be conducted to determine its safety and potential side effects in humans, which would be necessary for its development as a drug.

Synthesis Methods

The synthesis method for 3-bromo-N-(3-chloro-2-pyridinyl)benzamide involves the reaction of 3-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 3-chloro-2-pyridine chloride. This intermediate is then reacted with 3-bromoaniline to form the final product, 3-bromo-N-(3-chloro-2-pyridinyl)benzamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

3-bromo-N-(3-chloro-2-pyridinyl)benzamide has been studied for its potential use in drug development. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory properties.

properties

IUPAC Name

3-bromo-N-(3-chloropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O/c13-9-4-1-3-8(7-9)12(17)16-11-10(14)5-2-6-15-11/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMDOOYHTAGWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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